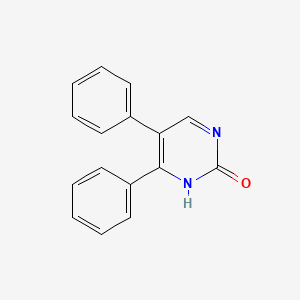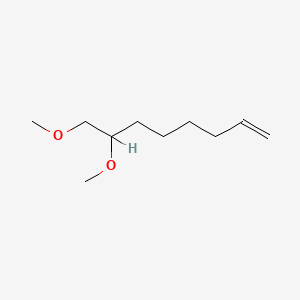
5,6-diphenyl-1H-pyrimidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-diphenyl-1H-pyrimidin-2-one is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two phenyl groups attached to the 5th and 6th positions of the pyrimidine ring, and a hydroxyl group at the 2nd position. Pyrimidines are crucial in various biological processes and have significant applications in medicinal chemistry .
準備方法
The synthesis of 5,6-diphenyl-1H-pyrimidin-2-one typically involves multi-step organic reactions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. For this compound, the specific reactants would include benzaldehyde (for the phenyl groups), ethyl acetoacetate, and urea. The reaction is usually carried out in ethanol with a catalytic amount of acid .
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time .
化学反応の分析
5,6-diphenyl-1H-pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
5,6-diphenyl-1H-pyrimidin-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a ligand in receptor binding studies.
Medicine: The compound has potential therapeutic applications, including anticancer, antimicrobial, and antiviral activities.
Industry: It is used in the development of new materials with specific electronic and optical properties
作用機序
The mechanism of action of 5,6-diphenyl-1H-pyrimidin-2-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
類似化合物との比較
5,6-diphenyl-1H-pyrimidin-2-one can be compared with other pyrimidine derivatives, such as:
2,4,6-Triphenylpyrimidine: Similar structure but with an additional phenyl group at the 4th position.
5,7-Diphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine: Contains a pyrazole ring fused to the pyrimidine ring.
2,4-Diphenyl-6-methylpyrimidine: Similar structure with a methyl group at the 6th position instead of a phenyl group
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group at the 2nd position also provides additional reactivity compared to other similar compounds .
特性
分子式 |
C16H12N2O |
|---|---|
分子量 |
248.28 g/mol |
IUPAC名 |
5,6-diphenyl-1H-pyrimidin-2-one |
InChI |
InChI=1S/C16H12N2O/c19-16-17-11-14(12-7-3-1-4-8-12)15(18-16)13-9-5-2-6-10-13/h1-11H,(H,17,18,19) |
InChIキー |
UIQOZVSFTPSBEC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(NC(=O)N=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Bromo-4-methyl-2-propyl-1H-benzo[d]imidazole](/img/structure/B8702711.png)


![1-(5-Methyl-[1,3,4]oxadiazol-2-yl)-piperidin-4-one](/img/structure/B8702726.png)
![6-ethoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B8702733.png)




![5-Chloro-2-[4-(1,3-dioxolan-2-yl)phenyl]-3-phenyl-1,6-naphthyridine](/img/structure/B8702772.png)
![2-[2-(2-chloroethoxy)ethoxy]ethyl Acetate](/img/structure/B8702789.png)


